

# Spectral Analysis of (4-Methoxyphenyl)hydrazine: A Technical Guide

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## Compound of Interest

Compound Name: (4-Methoxyphenyl)hydrazine

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectral data for **(4-Methoxyphenyl)hydrazine**. It includes detailed tables of spectral data, experimental protocols for data acquisition, and a workflow diagram for spectral analysis.

## Nuclear Magnetic Resonance (NMR) Spectral Data

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **(4-Methoxyphenyl)hydrazine**.

### $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR spectrum of **(4-Methoxyphenyl)hydrazine** hydrochloride was recorded in DMSO- $d_6$ . The chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to a standard reference.

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
10.0	Singlet	1H	NH
7.05	Multiplet	2H	Aromatic CH
6.88	Multiplet	2H	Aromatic CH
3.70	Singlet	3H	OCH <sub>3</sub>

Table 1: <sup>1</sup>H NMR spectral data for **(4-Methoxyphenyl)hydrazine** hydrochloride in DMSO-d<sub>6</sub>.[\[1\]](#)

## <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectral data provides information on the carbon framework of the molecule.

Chemical Shift (ppm)	Assignment
159.8	C-OCH <sub>3</sub> (Aromatic)
133.1	C-N (Aromatic)
122.6	Aromatic CH
115.0	Aromatic CH
114.1	Aromatic CH
55.3	OCH <sub>3</sub>

Table 2: <sup>13</sup>C NMR spectral data for a derivative of **(4-Methoxyphenyl)hydrazine**. Note: This data is from a closely related derivative and serves as a reference.[\[2\]](#) Aromatic carbons typically appear in the 120-170 ppm range.[\[3\]](#)

## Infrared (IR) Spectral Data

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The following table summarizes the main IR absorption bands for **(4-Methoxyphenyl)hydrazine**.

Wavenumber (cm <sup>-1</sup> )	Functional Group
3500 - 3300	N-H Stretch (Amine)
~3030	Aromatic C-H Stretch
2950 - 2850	Alkyl C-H Stretch
1700 - 1500	Aromatic C=C Bending

Table 3: Characteristic IR absorption bands for **(4-Methoxyphenyl)hydrazine**.[\[4\]](#)

## Experimental Protocols

The following sections detail the methodologies for acquiring NMR and IR spectra.

### NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-20 mg of the **(4-Methoxyphenyl)hydrazine** sample for <sup>1</sup>H NMR, or 20-50 mg for <sup>13</sup>C NMR.[\[5\]](#)
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl<sub>3</sub>) in a clean vial.[\[5\]](#)
- Gently vortex or sonicate the mixture to ensure complete dissolution.[\[5\]](#)
- Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[\[5\]](#)

Data Acquisition:

- Wipe the exterior of the NMR tube with a lint-free tissue and ethanol to remove any contaminants.
- Place the NMR tube in a spinner turbine, ensuring the correct depth using a gauge.
- Insert the sample into the NMR spectrometer.

- Acquire the spectrum using a standard pulse sequence for  $^1\text{H}$  or  $^{13}\text{C}$  NMR on an instrument such as a 400 MHz or 500 MHz spectrometer.[\[2\]](#)[\[6\]](#)

## Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Finely grind approximately 1-2 mg of the solid **(4-Methoxyphenyl)hydrazine** sample using an agate mortar and pestle.[\[6\]](#)
- Mix the ground sample with about 100-200 mg of dry, IR-grade potassium bromide (KBr) powder.[\[6\]](#)
- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.[\[6\]](#)

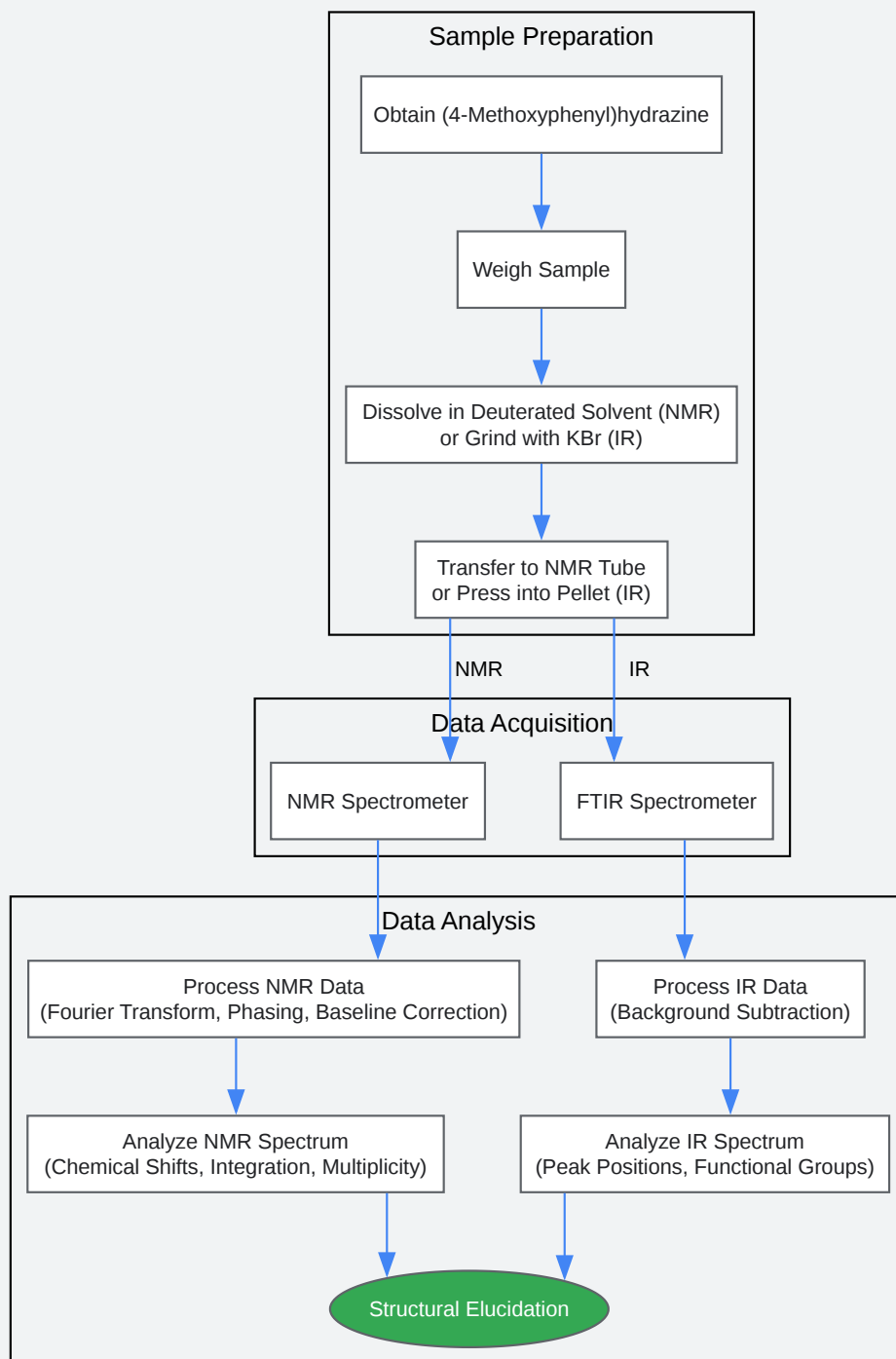
Data Acquisition:

- Place the KBr pellet in the sample holder of the FTIR instrument.
- Record the spectrum, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .
- For Attenuated Total Reflectance (ATR) FTIR, the solid sample is placed directly on the ATR crystal, and pressure is applied to ensure good contact.[\[6\]](#)

## Spectral Analysis Workflow

The following diagram illustrates the general workflow for acquiring and analyzing spectral data.

## Spectral Data Acquisition and Analysis Workflow

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Caption: Workflow for Spectral Data Acquisition and Analysis.

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